molecular formula C21H22F3N5O2 B12394452 Wgy5L2V9GM CAS No. 1432729-22-0

Wgy5L2V9GM

Cat. No.: B12394452
CAS No.: 1432729-22-0
M. Wt: 433.4 g/mol
InChI Key: KTYWQIWONODXST-CWTRNNRKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-8768 involves multiple steps, starting with the preparation of 4-(1-methyl-1H-pyrazol-4-yl)-7-(((2R,6R)-2-methyl-6-(trifluoromethyl)morpholino)methyl)quinoline-2-carbonitrile. The key steps include:

Industrial Production Methods

Industrial production of MK-8768 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MK-8768 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of MK-8768, which can have different pharmacological properties .

Scientific Research Applications

MK-8768 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of mGluR2 modulators.

    Biology: Employed in studies to understand the role of mGluR2 in synaptic transmission and plasticity.

    Medicine: Investigated for its potential therapeutic effects in treating cognitive and mood disorders.

    Industry: Utilized in the development of new pharmacological agents targeting mGluR2

Mechanism of Action

MK-8768 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 2 (mGluR2). This binding inhibits the receptor’s activity, leading to a decrease in glutamatergic transmission. The modulation of mGluR2 activity has been shown to improve cognitive function and mood in preclinical models .

Comparison with Similar Compounds

Similar Compounds

    LY341495: Another mGluR2 antagonist with different pharmacokinetic properties.

    JNJ-42153605: A selective mGluR2 antagonist with similar therapeutic potential.

Uniqueness of MK-8768

MK-8768 is unique due to its high selectivity for mGluR2 over mGluR3, its excellent brain permeability, and its favorable pharmacokinetic profile. These properties make it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

1432729-22-0

Molecular Formula

C21H22F3N5O2

Molecular Weight

433.4 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)-7-[[(2R,6R)-2-methyl-6-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C21H22F3N5O2/c1-12-8-29(11-19(31-12)21(22,23)24)9-13-3-4-15-16(14-7-26-28(2)10-14)6-18(20(25)30)27-17(15)5-13/h3-7,10,12,19H,8-9,11H2,1-2H3,(H2,25,30)/t12-,19-/m1/s1

InChI Key

KTYWQIWONODXST-CWTRNNRKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C

Canonical SMILES

CC1CN(CC(O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C

Origin of Product

United States

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